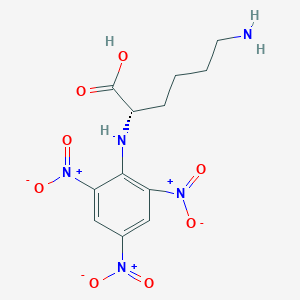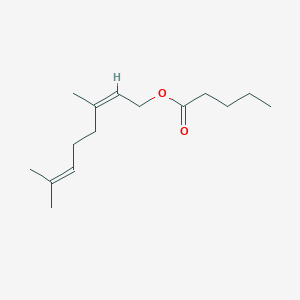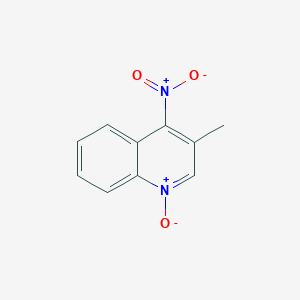
3-甲基-4-硝基喹啉1-氧化物
描述
3-Methyl-4-nitroquinoline 1-oxide (CAS RN: 14073-00-8) is a quinoline derivative . It is a solid substance at 20 degrees Celsius and is light sensitive and hygroscopic .
Molecular Structure Analysis
The molecular formula of 3-Methyl-4-nitroquinoline 1-oxide is C10H8N2O3 . Its average mass is 204.182 Da and its monoisotopic mass is 204.053497 Da .Physical And Chemical Properties Analysis
3-Methyl-4-nitroquinoline 1-oxide is a solid substance at 20 degrees Celsius . It is light sensitive and hygroscopic . It has a melting point range of 180.0 to 184.0 degrees Celsius .科学研究应用
Application in Cancer Research
Field
This compound is widely used in the field of Cancer Research .
Application Summary
4-Nitroquinoline N-oxide has been used as a model compound to study its carcinogenic effects . It is considered a potent carcinogen and a good experimental model for studying oral carcinogenesis .
Method of Application
The compound is introduced into the organism or cell culture, where it causes single strand breaks (SSB) in vivo leading to oxidative damage, through the formation of reactive oxygen species (ROS) .
Application in Molecular Biology
Field
This compound is also used in the field of Molecular Biology .
Application Summary
4-Nitroquinoline N-oxide is used to study the formation of cellular Topoisomerase I-DNA Cleavage Complexes .
Method of Application
The compound is applied to cell cultures, where it interacts with the DNA and proteins within the cells .
Results
The compound has been found to induce the formation of cellular Topoisomerase I-DNA Cleavage Complexes .
Application in Biochemistry
Field
This compound finds its application in the field of Biochemistry .
Application Summary
4-Nitroquinoline N-oxide is known to mimic the biological effects of ultraviolet light on various organisms .
Method of Application
The compound is introduced into the organism, where it binds covalently to cellular macromolecules such as nucleic acids and proteins .
Application in Chemical Research and Development
Field
This compound is used in the field of Chemical Research and Development .
Application Summary
4-Nitroquinoline N-oxide is a quinoline derivative widely used in chemical research and development .
Method of Application
The compound is used in various chemical reactions and studies due to its unique properties .
Results
The results vary depending on the specific research or development project .
Application in Mutagenesis Studies
Field
This compound is used in the field of Genetics .
Application Summary
4-Nitroquinoline N-oxide has been used widely to study DNA damage and DNA repair and to generate mutants for genetic screens .
Method of Application
The compound induces mutagenesis after metabolic conversion to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which forms stable bulky adducts on purines .
Results
The compound has been found to cause mutations in bacteria, fungi, and animals .
Application in Carcinogenesis Studies
Field
This compound is used in the field of Biochemistry .
Application Summary
4-Nitroquinoline N-oxide is a powerful chemical carcinogen whose carcinogenic action is thought to be initiated by the enzymatic reduction of its nitro group .
Results
The four-electron reduction product 4-hydroxyaminoquinoline 1-oxide (4HAQO) is believed to be the proximate carcinogenic metabolite of 4NQO .
Application in Mutagenesis Studies
Method of Application
The compound induces mutagenesis after metabolic conversion to 4-hydroxyaminoquinolone 1-oxide (4-HAQO), which forms stable bulky adducts on purines .
安全和危害
属性
IUPAC Name |
3-methyl-4-nitro-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-11(13)9-5-3-2-4-8(9)10(7)12(14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDCYTGYMIYMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2[N+](=C1)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00000106 [mmHg] | |
| Record name | 3-Methyl-4-nitroquinoline-1-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3238 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Methyl-4-nitroquinoline 1-oxide | |
CAS RN |
14073-00-8 | |
| Record name | 3-Methyl-4-nitroquinoline N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-METHYL-4-NITROQUINOLINE-N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OPR3UT96B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-METHYL-4-NITROQUINOLINE-N-OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4327 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



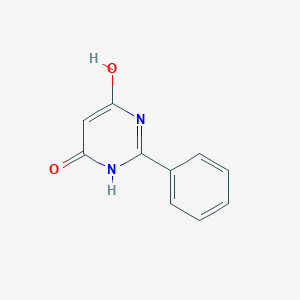
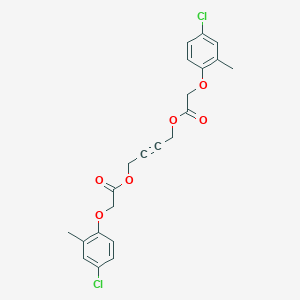
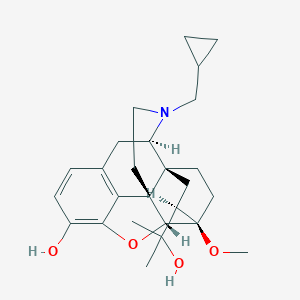
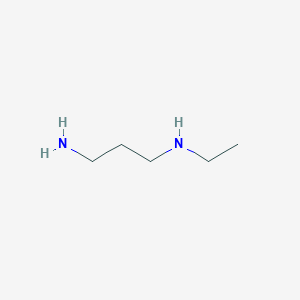
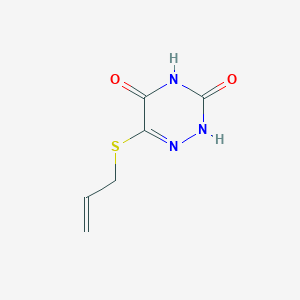
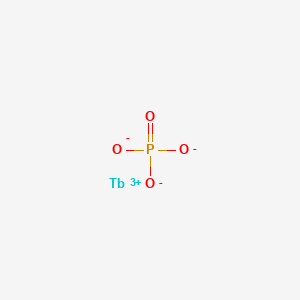
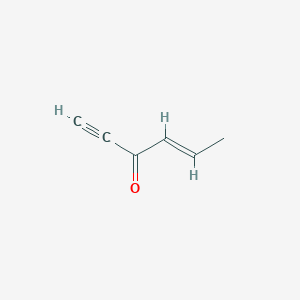
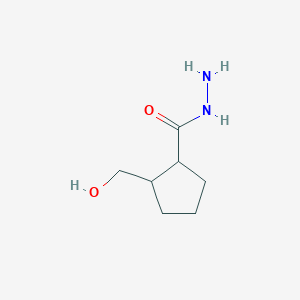
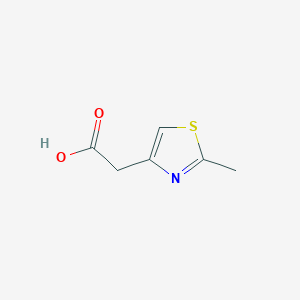
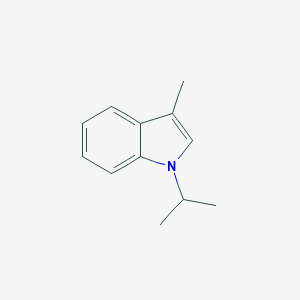
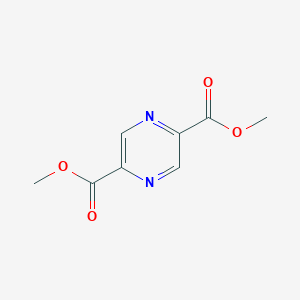
![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)
